8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(15-8-12-24-13-15)21-10-6-16(7-11-21)23-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLVDEBJCVYMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the thiophene-carbonyl-piperidine moiety. These intermediates are then coupled through an ether linkage. Common synthetic routes include:
Step 1: Synthesis of the quinoline core via cyclization reactions.
Step 2: Preparation of the thiophene-carbonyl-piperidine moiety through acylation and cyclization reactions.
Step 3: Coupling of the two intermediates using etherification reactions under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of quinoline have been noted for their ability to inhibit kinases involved in cancer progression, suggesting that this compound may also possess similar properties.
Pharmacophore Modeling
Pharmacophore modeling techniques have been employed to identify the essential features of this compound that contribute to its biological activity. By using computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, researchers can predict how the compound interacts with biological targets. This approach has led to the identification of potential lead compounds for further development against specific cancer types .
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound is being studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve interference with bacterial DNA synthesis or function, making it a candidate for further exploration in antibiotic development.
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Compounds similar to this compound have shown promise in modulating neurotransmitter systems and may serve as leads in developing treatments for conditions such as depression or anxiety disorders. The piperidine moiety is particularly noteworthy for its role in enhancing bioavailability and central nervous system penetration.
Material Science
In material science, quinoline derivatives are being explored for their properties as organic semiconductors and in optoelectronic applications. The unique electronic properties imparted by the thiophene and quinoline moieties make this compound a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Studies
Mechanism of Action
The mechanism of action of 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial properties.
Thiophene derivatives: Widely studied for their electronic properties.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.
Uniqueness
8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to its combined structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be broken down into two main components:
- Quinoline moiety : A bicyclic structure that contributes to the compound's pharmacological properties.
- Piperidine and thiophene substituents : These functional groups enhance the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that quinoline derivatives, including those similar to this compound, exhibit significant antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various human carcinoma cell lines.
| Compound | Cell Lines Tested | MTS IC50 (µg/mL) |
|---|---|---|
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t | 12.5–25 |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 |
The above data demonstrates that derivatives with modifications on the quinoline scaffold can potentiate antitumor effects while minimizing toxicity to normal cells .
Anti-inflammatory Effects
Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Studies have shown that certain derivatives inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) pathways.
Mechanistic Insights
The biological activity of quinoline derivatives can be attributed to their ability to interact with various molecular targets:
- COX Enzymes : Inhibition of COX enzymes is linked to reduced inflammation and cancer progression.
- NF-kB Pathway : Modulation of this pathway can influence cell survival and proliferation in cancer cells.
Study on Quinoline Derivatives
A notable study focused on a series of quinoline derivatives, including those structurally similar to this compound. The study assessed their efficacy against cancer cell lines and found that modifications in the thiophene and piperidine moieties significantly affected their biological activity.
Key Findings:
- Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
- Structural optimization led to increased selectivity for cancer cells over normal cells.
Clinical Relevance
The potential therapeutic applications of quinoline derivatives extend beyond oncology. Their antimicrobial properties have been documented, with studies indicating effectiveness against various pathogens, further supporting their versatility as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for preparing 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline and its analogs?
The synthesis typically involves multi-step reactions. For the quinoline core, the Skraup synthesis (cyclization of aniline derivatives with glycerol and sulfuric acid) is a common starting point. The introduction of the thiophene-3-carbonyl-piperidine moiety can be achieved via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Synthesize the quinoline core using Skraup conditions or via cyclization of 8-hydroxyquinoline derivatives.
- Step 2 : Functionalize the piperidine ring at the 4-position with a hydroxyl group, followed by coupling with thiophene-3-carbonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purification : Use column chromatography (e.g., alumina or silica gel with ethyl acetate/hexane gradients) or recrystallization for final isolation .
Q. How can researchers verify the structural integrity of this compound?
Key characterization methods include:
- 1H/13C NMR : Analyze chemical shifts for the quinoline protons (e.g., δ 8.5–9.0 ppm for H-2/H-5 in quinoline), piperidine protons (δ 1.5–3.5 ppm), and thiophene carbonyl signals (δ ~165–170 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of thiophene or piperidine groups).
- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹) and ether linkages (~1100–1250 cm⁻¹) .
Intermediate Research Questions
Q. What strategies optimize the yield of this compound during synthesis?
- Reagent Ratios : Use a 1.2–1.5 molar excess of thiophene-3-carbonyl chloride relative to the piperidine intermediate to drive coupling reactions to completion.
- Temperature Control : Perform coupling steps at 0–5°C to minimize side reactions (e.g., hydrolysis of the carbonyl chloride).
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity of the piperidine oxygen .
Q. How do substituents on the quinoline or piperidine rings affect the compound’s reactivity?
- Electron-Withdrawing Groups (EWGs) : Methoxy or fluorine substituents on quinoline (e.g., 6,7-dimethoxy derivatives) increase electron density at the 8-position, improving nucleophilic substitution efficiency.
- Steric Hindrance : Bulky groups on the piperidine ring (e.g., methyl or benzyl) may reduce coupling yields due to steric clashes during thiophene-carbonyl attachment .
Advanced Research Questions
Q. What advanced methodologies enable the synthesis of spiro or hybrid derivatives of this compound?
- Spiro Compounds : React 8-hydroxyquinoline with 1-benzyl-4-piperidone under acidic conditions to form spiro[piperidine-4,2'-quinoline] intermediates, followed by acylation with thiophene-3-carbonyl chloride .
- Hybrid Molecules : Incorporate fluoroquinolone moieties (e.g., ciprofloxacin analogs) via nucleophilic displacement at the quinoline 7-position. For example, attach piperazinyl or triazolyl groups to enhance antibacterial activity .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline-thiophene hybrids?
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media.
- Structural Verification : Re-examine NMR and HPLC data from conflicting studies to confirm compound purity. Contradictions may arise from undetected impurities (e.g., residual solvents affecting bioactivity) .
Methodological Challenges
Q. What are the common pitfalls in characterizing the stereochemistry of piperidine-containing derivatives?
- Chiral Centers : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For example, spiro compounds (e.g., 1'-acyl-3',4'-dihydroquinolines) often require single-crystal XRD for absolute configuration determination .
- Dynamic NMR : Detect conformational flipping in piperidine rings by variable-temperature NMR (e.g., coalescence of proton signals at elevated temperatures) .
Q. How can computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model transition states for nucleophilic substitution reactions at the quinoline 8-position.
- Molecular Docking : Predict binding affinities to biological targets (e.g., DNA gyrase for antibacterial studies) using software like AutoDock Vina .
Data Reproducibility
Q. Why might synthetic yields vary between laboratories for this compound?
- Moisture Sensitivity : Thiophene-3-carbonyl chloride is hygroscopic; incomplete drying of reagents or solvents can lead to hydrolysis and reduced yields.
- Catalyst Purity : Trace metals in commercial alumina columns (used in purification) may catalyze side reactions. Pre-wash columns with EDTA to remove metal contaminants .
Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 8.85 (d, H-2), 8.32 (d, H-5), 4.50 (m, piperidine-O-CH2), 3.10–3.60 (m, piperidine) | |
| 13C NMR | δ 165.2 (C=O), 152.1 (quinoline C-8), 60.8 (piperidine-O-CH2) | |
| HRMS | [M+H]+ Calculated: 395.12; Found: 395.11 |
Q. Table 2. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DCM | Pyridine | 0–5 | 78 | |
| DMF | Et₃N | 25 | 65 | |
| THF | NaHCO₃ | 40 | 52 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
